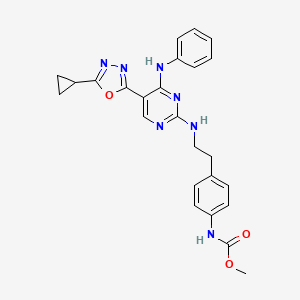

GYKI-32887

描述

属性

分子式 |

C25H25N7O3 |

|---|---|

分子量 |

471.5 g/mol |

IUPAC 名称 |

methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate |

InChI |

InChI=1S/C25H25N7O3/c1-34-25(33)29-19-11-7-16(8-12-19)13-14-26-24-27-15-20(23-32-31-22(35-23)17-9-10-17)21(30-24)28-18-5-3-2-4-6-18/h2-8,11-12,15,17H,9-10,13-14H2,1H3,(H,29,33)(H2,26,27,28,30) |

InChI 键 |

DRWABHOVZJWFLU-UHFFFAOYSA-N |

外观 |

white solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

KI328; KI 328; KI-328. |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GYKI-52466

For Researchers, Scientists, and Drug Development Professionals

Introduction

GYKI-52466, a member of the 2,3-benzodiazepine class of compounds, is a pivotal tool in neuroscience research and a lead compound in the development of therapeutics for neurological disorders. Unlike classical 1,4-benzodiazepines that modulate GABA-A receptors, GYKI-52466 and its analogs target the ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This guide provides a comprehensive overview of the mechanism of action of GYKI-52466, detailing its interaction with AMPA receptors, the functional consequences of this interaction, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Non-Competitive Antagonism

GYKI-52466 functions as a selective, non-competitive antagonist of AMPA and kainate receptors.[1][2][3][4] This mode of action is distinct from competitive antagonists which bind to the same site as the endogenous agonist, glutamate. Instead, GYKI-52466 binds to an allosteric site on the receptor complex, a site physically separate from the glutamate-binding pocket.[4] This allosteric modulation does not prevent glutamate from binding but rather inhibits the conformational changes necessary for ion channel opening.[5][6] This results in a reduction of the inward current of positive ions (Na+ and Ca2+) that would normally occur upon agonist binding, thereby dampening excitatory neurotransmission.[5]

The non-competitive nature of GYKI-52466's antagonism is a key feature. It means that its inhibitory effect is not surmounted by increasing concentrations of glutamate.[1][7] This property is particularly relevant in pathological conditions such as epilepsy or ischemia, where excessive glutamate release can overcome the effects of competitive antagonists.[1][7]

The binding of GYKI-52466 is thought to occur at the interface between the ligand-binding domain and the transmembrane domains of the AMPA receptor.[6][8] This interaction is believed to disrupt the transduction of the agonist binding signal to the channel gate, effectively decoupling agonist binding from channel opening.[6]

Quantitative Pharmacological Data

The potency and selectivity of GYKI-52466 have been quantified in various experimental systems. The following tables summarize the key quantitative data available.

| Parameter | Agonist | Value | Cell Type/Preparation | Reference |

| IC50 | AMPA | 10-20 µM | Cultured Rat Hippocampal Neurons | [2][4] |

| Kainate | ~450 µM | Cultured Rat Hippocampal Neurons | [2][4] | |

| NMDA | >> 50 µM | Cultured Rat Hippocampal Neurons | [2] | |

| Binding Rate (kon) | Kainate | 1.6 x 10^5 M-1s-1 | Cultured Rat Hippocampal Neurons | [1] |

| Unbinding Rate (koff) | Kainate | 3.2 s-1 | Cultured Rat Hippocampal Neurons | [1] |

Table 1: Inhibitory Potency and Kinetics of GYKI-52466

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the signaling pathway of AMPA receptor activation and the point of intervention by GYKI-52466.

Caption: Mechanism of GYKI-52466 action on AMPA receptor signaling.

Experimental Protocols

The characterization of GYKI-52466's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for two of the most critical assays.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion flow through AMPA receptors in response to agonist application, and how this is affected by GYKI-52466.

1. Cell Preparation:

-

Primary neuronal cultures (e.g., from rat hippocampus) or cell lines expressing recombinant AMPA receptors (e.g., HEK293 cells) are grown on glass coverslips.

2. Recording Setup:

-

A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an external recording solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).

-

Glass micropipettes with a tip resistance of 3-5 MΩ are fabricated using a micropipette puller.

-

The micropipette is filled with an internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH).

3. Establishing Whole-Cell Configuration:

-

The micropipette is lowered onto a target cell and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

A brief, strong suction pulse is then applied to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

4. Data Acquisition:

-

The membrane potential of the cell is clamped at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.

-

Agonist (e.g., AMPA or kainate) is applied to the cell using a rapid perfusion system.

-

The resulting inward current is recorded.

-

To test the effect of GYKI-52466, the compound is co-applied with the agonist at various concentrations.

-

The inhibition of the agonist-induced current by GYKI-52466 is measured to determine the IC50.

Caption: Experimental workflow for whole-cell voltage-clamp analysis.

Radioligand Binding Assay

This assay is used to study the binding of ligands to receptors. While a specific radiolabeled version of GYKI-52466 is not commonly cited, the general protocol for a competition binding assay to characterize its interaction with the AMPA receptor is as follows.

1. Membrane Preparation:

-

Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in assay buffer.

2. Binding Reaction:

-

In a series of tubes, a constant concentration of a radiolabeled AMPA receptor agonist or antagonist (e.g., [3H]AMPA) is added.

-

Increasing concentrations of unlabeled GYKI-52466 are added to these tubes.

-

A set of tubes for determining non-specific binding contains the radioligand and a high concentration of a known AMPA receptor ligand (e.g., unlabeled glutamate).

-

The membrane preparation is added to all tubes to initiate the binding reaction.

-

The tubes are incubated at a specific temperature (e.g., 4°C or room temperature) for a set period to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the concentration of GYKI-52466.

-

A competition binding curve is generated, from which the IC50 (the concentration of GYKI-52466 that inhibits 50% of the specific binding of the radioligand) can be determined.

References

- 1. homepages.gac.edu [homepages.gac.edu]

- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 3. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of Dopamine D2 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive literature search, specific quantitative binding and functional data for GYKI-32887 as a dopamine (B1211576) D2 receptor agonist were not publicly available. Therefore, this guide provides a detailed overview of the standard experimental protocols and data presentation formats used to characterize dopamine D2 receptor agonists, which can be applied to this compound or any novel compound targeting this receptor.

Introduction to Dopamine D2 Receptor Agonism

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical target in the central nervous system for treating a variety of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Agonists of the D2 receptor are compounds that bind to and activate the receptor, mimicking the effect of the endogenous ligand, dopamine. The characterization of a D2 receptor agonist involves a multi-faceted approach to determine its binding affinity, functional potency and efficacy, and its in vivo physiological effects. This guide outlines the core in vitro and in vivo methodologies employed in this characterization process.

In Vitro Characterization: Binding Affinity and Functional Activity

The initial characterization of a putative D2 receptor agonist is performed using in vitro assays to quantify its interaction with the receptor and its ability to elicit a cellular response.

Data Presentation

Quantitative data from in vitro assays are typically summarized in tables to allow for clear comparison between different compounds.

Table 1: Receptor Binding Affinity for the Human Dopamine D2 Receptor

| Compound | Radioligand | Kᵢ (nM) | n |

| Dopamine (Reference) | [³H]-Spiperone | 10-20 | >3 |

| This compound | [³H]-Spiperone | Data not available | - |

| Haloperidol (Antagonist Ref.) | [³H]-Spiperone | 1-5 | >3 |

Kᵢ represents the inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity. n represents the number of independent experiments.

Table 2: Functional Potency and Efficacy at the Human Dopamine D2 Receptor (cAMP Assay)

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Dopamine) | n |

| Dopamine (Reference) | 5-15 | 100% | >3 |

| This compound | Data not available | Data not available | - |

| Quinpirole (Full Agonist Ref.) | 10-30 | ~100% | >3 |

EC₅₀ represents the half-maximal effective concentration, a measure of potency. A lower EC₅₀ value indicates higher potency. Eₘₐₓ represents the maximum effect of the compound, a measure of efficacy, expressed as a percentage of the maximum response to the endogenous ligand, dopamine.

Experimental Protocols

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the D2 receptor.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) under standard conditions (37°C, 5% CO₂).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in a fresh assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a D2 receptor-selective radioligand (e.g., [³H]-Spiperone, a D2 antagonist, at a concentration close to its Kₑ).

-

Add increasing concentrations of the test compound (this compound).

-

To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to a set of wells.

-

To determine total binding, add only the radioligand and buffer.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Scintillation Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist by quantifying its ability to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels, a key downstream signaling event of D2 receptor activation.

Protocol:

-

Cell Culture:

-

Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293) in a 96-well plate.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-15 minutes) to prevent the degradation of cAMP.

-

Add increasing concentrations of the test compound (this compound) or a reference agonist (e.g., dopamine).

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin (B1673556) (e.g., 1-10 µM) to induce cAMP production.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP levels using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luminescence.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of the test compound.

-

Normalize the data to the response of the reference agonist (dopamine) to determine the Eₘₐₓ.

-

Fit the curve using a sigmoidal dose-response model to calculate the EC₅₀ value.

-

Advanced In Vitro Characterization: Biased Agonism

D2 receptor activation can lead to signaling through both G protein-dependent and G protein-independent (e.g., β-arrestin-mediated) pathways. Biased agonists preferentially activate one pathway over the other.

Data Presentation

Table 3: β-Arrestin Recruitment Potency at the Human Dopamine D2 Receptor

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Dopamine) | n |

| Dopamine (Reference) | 50-100 | 100% | >3 |

| This compound | Data not available | Data not available | - |

| Carvedilol (Biased Agonist Ref.) | ~1000 | ~60% | >3 |

Experimental Protocol: β-Arrestin Recruitment Assay

This assay determines if a compound exhibits biased agonism by measuring its ability to recruit β-arrestin to the activated D2 receptor. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.

Protocol:

-

Cell Culture and Transfection:

-

Co-transfect a suitable cell line (e.g., HEK293) with two constructs: one encoding the D2 receptor fused to a BRET donor (e.g., Renilla luciferase, RLuc) and another encoding β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

-

BRET Assay:

-

Plate the transfected cells in a white, clear-bottom 96-well plate.

-

Wash the cells with an assay buffer.

-

Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well.

-

Add increasing concentrations of the test compound (this compound) or a reference agonist.

-

Measure the light emission at two wavelengths simultaneously using a microplate reader capable of BRET detection: one for the donor (e.g., ~480 nm for RLuc) and one for the acceptor (e.g., ~530 nm for YFP).

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission) for each well.

-

Plot the change in the BRET ratio against the log concentration of the test compound to generate a dose-response curve.

-

Determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

-

Compare these values to the G protein activation data (from the cAMP assay) to assess for bias. A significant difference in the potency or efficacy for the two pathways indicates biased agonism.

-

In Vivo Characterization: Locomotor Activity

In vivo studies are crucial to understand the physiological effects of a D2 receptor agonist. One of the primary behavioral readouts for D2 agonism is the modulation of locomotor activity in rodents.

Data Presentation

Table 4: Effect of this compound on Locomotor Activity in Rats

| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Number of Rearing Events | n |

| Vehicle | 1500 ± 200 | 50 ± 10 | 8 |

| This compound (0.1) | Data not available | Data not available | - |

| This compound (0.3) | Data not available | Data not available | - |

| This compound (1.0) | Data not available | Data not available | - |

| Apomorphine (1.0, Ref.) | 4500 ± 500 | 150 ± 20 | 8 |

Data are typically presented as mean ± SEM. i.p. = intraperitoneal administration.

Experimental Protocol: Open Field Test

Protocol:

-

Animals and Housing:

-

Use adult male rats (e.g., Sprague-Dawley or Wistar) and house them in a controlled environment (12:12 h light:dark cycle, constant temperature and humidity) with ad libitum access to food and water.

-

Allow the animals to acclimate to the facility for at least one week before the experiment.

-

-

Apparatus:

-

Use an open field arena (e.g., a 40 cm x 40 cm x 30 cm box) made of a non-reflective material.

-

The arena should be equipped with an automated tracking system (e.g., infrared beams or a video camera with tracking software) to record the animal's activity.

-

-

Experimental Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the test.

-

Administer the test compound (this compound) at various doses or the vehicle control via a specific route (e.g., intraperitoneal injection).

-

Place the animal in the center of the open field arena.

-

Record the locomotor activity for a set duration (e.g., 60 minutes).

-

-

Data Analysis:

-

The tracking software will provide several parameters, including:

-

Total distance traveled.

-

Time spent in different zones of the arena (e.g., center vs. periphery).

-

Rearing frequency (a measure of exploratory behavior).

-

Stereotyped behaviors (e.g., repetitive sniffing or grooming).

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the compound to the vehicle control.

-

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Canonical G-protein dependent signaling pathway of the D2 receptor.

In-Depth Technical Guide: The Ergoline Derivative GYKI-32887

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI-32887, also known by its code name RGH-7825, is a synthetic ergoline (B1233604) derivative with notable dopamine (B1211576) agonist properties. First described in the scientific literature in 1983, this compound has been a subject of psychopharmacological research, particularly for its potential as an antiparkinsonian agent. This technical guide provides a comprehensive overview of the chemical structure, and available pharmacological data, and outlines the logical framework for its mechanism of action and experimental investigation.

Chemical Structure and Identification

This compound is a complex tetracyclic molecule belonging to the ergoline family. Its core structure is derived from the alkaloid lysergic acid.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Systematic (IUPAC) Name | N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide |

| Other Names | This compound, RGH-7825 |

| Molecular Formula | C₁₉H₂₄N₆O₂S |

| Molecular Weight | 400.50 g/mol |

| SMILES Notation | CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN(CCN=[N+]=[N-])S(=O)(=O)C |

| InChI Key | KHWYJNRYIAULDT-SJLPKXTDSA-N |

Pharmacological Profile: A Dopamine D2 Receptor Agonist

This compound is characterized as a dopamine agonist, with its primary mechanism of action believed to be the stimulation of dopamine D2-like receptors. This action is consistent with other ergoline derivatives used in the management of Parkinson's disease.

In Vivo Evidence of Dopaminergic Activity

Early preclinical studies in rodent models have demonstrated the central nervous system effects of this compound. Direct administration of low doses into the nucleus accumbens, a key brain region in the reward and motor systems, results in a decrease in locomotor activity. This effect is a characteristic response to D2-like receptor stimulation in this brain area.

Crucially, the observed reduction in locomotor activity can be effectively blocked by the pre-administration of D2-like receptor antagonists such as haloperidol, fluphenazine, and sulpiride. This pharmacological antagonism provides strong evidence that the effects of this compound are mediated through the dopamine D2 receptor system.

Postulated Signaling Pathway

As a dopamine D2 receptor agonist, this compound is expected to activate the canonical D2 signaling cascade. D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins.

Caption: Postulated D2 Receptor Signaling Pathway for this compound.

Upon binding of this compound, the D2 receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein. The activated Gαi subunit then inhibits the enzyme adenylate cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent alterations in the phosphorylation state and activity of downstream target proteins, ultimately producing the physiological response.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a general workflow for the synthesis and pharmacological evaluation of such an ergoline derivative can be outlined based on standard medicinal chemistry and pharmacology practices.

Conceptual Synthesis Workflow

The synthesis of a complex ergoline derivative like this compound would likely involve a multi-step process starting from a more readily available ergoline scaffold or requiring the total synthesis of the tetracyclic core.

Caption: Conceptual Synthesis Workflow for this compound.

Standard Protocol for In Vitro Receptor Binding Assay

To determine the binding affinity of this compound for dopamine D2 receptors, a competitive radioligand binding assay would be employed.

-

Preparation of Membranes: Cell membranes expressing a high density of dopamine D2 receptors (e.g., from CHO or HEK293 cells stably transfected with the human D2 receptor gene, or from rat striatal tissue) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂) is prepared.

-

Incubation: A fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone or [³H]-raclopride) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Experimental Workflow for In Vivo Behavioral Assessment

The protocol to assess the effect of this compound on locomotor activity in rodents would typically involve the following steps.

Caption: Workflow for In Vivo Behavioral Assessment.

Future Directions

While this compound was never commercially marketed, it remains a compound of interest for understanding the structure-activity relationships of ergoline-based dopamine agonists. Future research could focus on:

-

Full Receptor Profiling: Determining the binding affinities of this compound across a wide range of neurotransmitter receptors to assess its selectivity.

-

Functional Assays: Quantifying its efficacy and potency at dopamine D2 receptors and other potential targets using in vitro functional assays (e.g., cAMP accumulation, β-arrestin recruitment).

-

Pharmacokinetic Studies: Characterizing its absorption, distribution, metabolism, and excretion (ADME) profile to understand its in vivo disposition.

-

Medicinal Chemistry Efforts: Using this compound as a lead compound for the design of novel dopamine agonists with improved pharmacological properties.

Conclusion

This compound is an ergoline derivative with confirmed dopamine D2-like receptor agonist activity in vivo. Its chemical structure and pharmacological profile make it a relevant tool for neuropharmacological research. Although detailed quantitative data and specific experimental protocols are not widely available, this guide provides a foundational understanding of the compound for researchers and professionals in the field of drug development. Further investigation is warranted to fully elucidate its therapeutic potential and molecular mechanisms of action.

Technical Whitepaper: Psychopharmacological Profile of GYKI-52466, a Non-Competitive AMPA Receptor Antagonist

Disclaimer: The initial query for "GYK-32887" did not yield specific results. Based on the pharmacological context, this document will focus on the well-researched 2,3-benzodiazepine, GYKI-52466 , a compound with a similar nomenclature and established psychopharmacological effects relevant to the presumed area of interest.

This technical guide provides an in-depth overview of the psychopharmacological properties of GYKI-52466, a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

GYKI-52466 is a 2,3-benzodiazepine derivative that exerts its effects by negatively modulating AMPA-type glutamate (B1630785) receptors.[1] Unlike competitive antagonists that bind to the glutamate binding site, GYKI-52466 acts at an allosteric site on the AMPA receptor.[2][3] This non-competitive mechanism of action means that its inhibitory effect is not overcome by high concentrations of glutamate.[2] The binding of GYKI-52466 to this novel recognition site leads to a reduction in the extent and duration of ion channel activation.[2][3] This results in the suppression of AMPA receptor-mediated currents.[1][2] Notably, its action is highly selective for AMPA and kainate receptors, with no significant activity at N-methyl-D-aspartate (NMDA) or GABA-A receptors.[2][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the efficacy and kinetics of GYKI-52466.

Table 1: Receptor Antagonist Potency

| Receptor/Response | IC50 Value | Species/Tissue | Reference |

| AMPA-activated currents | 11 µM | Cultured rat hippocampal neurons | [2] |

| Kainate-activated currents | 7.5 µM | Cultured rat hippocampal neurons | [2] |

| AMPA-induced responses | 10-20 µM | Not specified | |

| Kainate-induced responses | ~450 µM | Not specified | |

| NMDA-induced responses | >50 µM | Not specified |

Table 2: Kinetic Parameters (with Kainate as agonist)

| Parameter | Value | Unit | Reference |

| Binding Rate (kon) | 1.6 x 10⁵ | M⁻¹s⁻¹ | [2] |

| Unbinding Rate (koff) | 3.2 | s⁻¹ | [2] |

Table 3: Effects on AMPA Receptor-Mediated Currents

| Concentration | Effect on Peak Current | Effect on Steady-State Current | Reference |

| 10 µM | 30% reduction | ~3-fold increase | [1] |

Signaling Pathway and Mechanism of Action

GYKI-52466's primary interaction is with the AMPA receptor, a ligand-gated ion channel. Its non-competitive antagonism suggests a complex interaction with the receptor's conformational states.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

4.1. Whole-Cell Voltage-Clamp Recordings in Cultured Neurons

-

Objective: To determine the effect of GYKI-52466 on AMPA and kainate-activated currents.[2]

-

Preparation: Primary cultures of hippocampal neurons were prepared from rats.[2]

-

Recording: Whole-cell voltage-clamp recordings were performed on these cultured neurons. Agonists (AMPA, kainate, NMDA) were applied to elicit inward currents.

-

Drug Application: GYKI-52466 was applied to the bath at varying concentrations to determine its effect on the agonist-induced currents.

-

Data Analysis: The inhibition of the peak current by GYKI-52466 was measured to calculate IC50 values. The voltage-independence of the block was also assessed.[2]

4.2. In Vivo Spinal Reflex Studies in Cats

-

Objective: To investigate the muscle relaxant properties of GYKI-52466.[4]

-

Model: Unanesthetized spinal cats were used.

-

Procedure: Electrical stimulation was applied to afferent nerves to evoke reflex potentials, which were recorded from the spinal roots. Monosynaptic and polysynaptic ventral root reflexes were measured.[4]

-

Drug Administration: GYKI-52466 was administered to assess its impact on these reflex potentials.

-

Findings: GYKI-52466 demonstrated a strong inhibitory effect on both monosynaptic and polysynaptic ventral root reflexes, indicative of its muscle relaxant properties.[4]

4.3. Behavioral Studies in Rodents

-

Objective: To characterize the central effects of GYKI-52466 on locomotor activity and its interaction with other psychoactive compounds.[5]

-

Models: Male Wistar rats and male Albino Swiss mice were used.[5]

-

Assessments:

-

Locomotor Activity: Measured in normal rodents and in those treated with locomotor stimulants like apomorphine (B128758) or cocaine.

-

Forced Swimming Test: Used to assess potential antidepressant effects.

-

-

Results: GYKI-52466 was found to reduce locomotor activity in normal rodents. It also increased the hyperlocomotion induced by apomorphine and cocaine.[5]

Psychopharmacological Effects

-

Anticonvulsant Properties: As a potent AMPA receptor antagonist, GYKI-52466 exhibits significant anticonvulsant effects.[4]

-

Muscle Relaxant Effects: The compound strongly inhibits spinal reflexes, which underlies its efficacy as a skeletal muscle relaxant.[4][6]

-

Neuroprotective Potential: By blocking excessive AMPA receptor activation, GYKI-52466 has the potential to be neuroprotective in conditions associated with glutamate excitotoxicity.[2]

-

Behavioral Modulation: GYKI-52466 reduces spontaneous locomotor activity.[5] Interestingly, at low concentrations, it can have a positive modulatory effect, increasing the steady-state current of AMPA receptors, suggesting a complex dose-dependent mechanism.[1]

Conclusion

GYKI-52466 is a well-characterized, non-competitive AMPA receptor antagonist with a distinct pharmacological profile. Its potent anticonvulsant and muscle relaxant properties, demonstrated in a variety of experimental models, are primarily mediated by its selective, allosteric inhibition of AMPA receptors. The detailed quantitative data and established experimental protocols provide a solid foundation for further research and development in areas such as epilepsy, spasticity, and neurodegenerative disorders. The complex, dual modulatory effects at different concentrations warrant further investigation to fully elucidate its therapeutic potential.

References

- 1. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Some central effects of GYKI 52466, a non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The depressant effect of GYKI 52466 on spinal reflex transmission in rats is mediated via non-NMDA and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling GYKI-32887: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 10, 2025 – GYKI-32887, a compound of interest within the research community, is commercially available for investigational purposes. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on its mechanism of action, available data, and relevant experimental considerations.

Executive Summary

This compound is an ergoline (B1233604) derivative available for laboratory research. Contrary to some initial assumptions based on its "GYKI" designation, which is often associated with non-competitive AMPA receptor antagonists, extensive literature review reveals that This compound is a dopamine (B1211576) agonist . Specifically, its pharmacological effects are consistent with activity at D2-like dopamine receptors. This guide will detail its dopaminergic activity, summarize the available data, and provide illustrative experimental workflows and signaling pathways.

Commercial Availability

This compound is available for purchase from various chemical suppliers catering to the research market. It is important to note that this compound is intended for research use only and is not approved for human or veterinary use. Researchers should procure the compound from reputable suppliers who can provide a certificate of analysis to ensure purity and identity.

Core Mechanism of Action: A Dopamine Agonist

Initial research and naming conventions have led to some confusion regarding the pharmacological class of this compound. However, scientific literature from as early as 1983 identifies it as a dopamine agonist. Its effects are not on the glutamatergic system as an AMPA receptor antagonist, but rather on the dopaminergic system.

Studies have shown that direct administration of this compound into the nucleus accumbens of rodents leads to changes in locomotor activity, a hallmark of dopamine receptor modulation. Furthermore, these effects can be blocked by the administration of D2-like receptor antagonists such as haloperidol, fluphenazine, and sulpiride, strongly indicating that this compound exerts its effects through this receptor subtype.

Signaling Pathway

As a D2-like dopamine receptor agonist, this compound is expected to activate the Gi/o signaling cascade. This pathway is characterized by the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

Quantitative Data

| Parameter | This compound | Contextual Data (Other Dopamine Agonists) |

| Receptor Target | D2-like Dopamine Receptors | D1, D2, D3, D4, D5 Dopamine Receptors |

| Binding Affinity (Ki) | Not Reported | Varies widely (nM to µM range) |

| Functional Potency (EC50/IC50) | Not Reported | Varies widely (nM to µM range) |

| In Vivo Effect | Modulation of locomotor activity | Modulation of locomotor activity, stereotypy, etc. |

Experimental Protocols

The primary experimental model used to characterize this compound has been the assessment of locomotor activity in rodents following intracerebral administration. Below is a generalized protocol based on the methodologies described in the literature for dopamine agonists.

In Vivo Locomotor Activity Assessment

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

D2-like receptor antagonist (e.g., haloperidol) for blockade studies

-

Stereotaxic apparatus for intracerebral injections

-

Microsyringe pump

-

Open-field activity chambers equipped with infrared beams or video tracking software

-

Male Wistar or Sprague-Dawley rats

Procedure:

-

Animal Preparation: Acclimate animals to the housing facility for at least one week before surgery. Perform stereotaxic surgery to implant guide cannulae aimed at the nucleus accumbens. Allow for a post-operative recovery period of at least one week.

-

Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. Prepare the antagonist solution if conducting a blockade experiment.

-

Experimental Groups:

-

Vehicle control

-

This compound (various doses)

-

Antagonist + Vehicle

-

Antagonist + this compound

-

-

Drug Administration: Gently restrain the animal and perform the intracerebral microinjection of the test compound or vehicle through the guide cannula over a set period. For antagonist studies, administer the antagonist systemically (e.g., intraperitoneally) at a predetermined time before the agonist microinjection.

-

Locomotor Activity Measurement: Immediately after the microinjection, place the animal in the open-field activity chamber. Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a defined period (e.g., 60-120 minutes).

-

Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Conclusion

This compound is a commercially available research compound that functions as a dopamine agonist, likely with a preference for D2-like receptors. Researchers should be aware of its correct pharmacological classification to design appropriate experiments. While quantitative binding and potency data are currently limited in the public domain, its qualitative effects on locomotor behavior provide a basis for further investigation into its properties and potential as a tool for studying the dopaminergic system. Future studies should aim to fully characterize its receptor binding profile and functional activity to better understand its place within the landscape of dopamine receptor modulators.

An In-Depth Technical Guide to GYKI-52887 and Other GYKI Series Compounds

Executive Summary

The "GYKI" designation, originating from the Institute for Drug Research (Gyógyszerkutató Intézet) in Hungary, encompasses a range of pharmacologically diverse compounds. This guide addresses a common point of confusion by clarifying that not all GYKI-numbered compounds belong to the same drug class. Specifically, it delineates the distinct mechanisms and properties of two separate classes of GYKI compounds. The first is the well-characterized 2,3-benzodiazepine series, including GYKI-52466, GYKI-53655, and GYKI-53784, which act as non-competitive antagonists of the AMPA receptor. The second is GYKI-32887, an ergoline (B1233604) derivative that functions as a dopamine (B1211576) D2-like receptor agonist.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the mechanism of action, quantitative pharmacology, and key experimental protocols for these compounds. All quantitative data are presented in structured tables for comparative analysis, and mandatory visualizations of signaling pathways and experimental workflows are provided using Graphviz.

Section 1: The 2,3-Benzodiazepine GYKI Series – Non-Competitive AMPA Receptor Antagonists

The 2,3-benzodiazepine class of GYKI compounds, which includes the parent compound GYKI-52466 and its more potent analogs like GYKI-53655, are highly selective, non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system.

Mechanism of Action

Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, the 2,3-benzodiazepine GYKI compounds act as negative allosteric modulators. They bind to a distinct site on the AMPA receptor complex, which is thought to be at the interface between the glutamate-binding core and the transmembrane domains. This binding event disrupts the conformational changes necessary for channel opening following glutamate binding, thereby inhibiting ion flux (Na+ and Ca2+) into the postsynaptic neuron. This non-competitive mechanism means their inhibitory effect is not readily overcome by high concentrations of glutamate, which can be advantageous in pathological conditions like seizures or ischemia where excessive glutamate release occurs.

Signaling Pathway of AMPA Receptor Antagonism

The following diagram illustrates the canonical AMPA receptor signaling and the point of intervention for the 2,3-benzodiazepine GYKI compounds.

Comparative Pharmacological Data

The following table summarizes the available quantitative data for key 2,3-benzodiazepine GYKI compounds, highlighting their potency and selectivity.

| Compound | Chemical Structure | Target | IC50 Value | Reference |

| GYKI-52466 | 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine | AMPA Receptor | 10-20 µM | [1][2] |

| Kainate Receptor | ~450 µM | [1][2] | ||

| NMDA Receptor | >50 µM | [1][2] | ||

| GYKI-53655 | 1-(4-aminophenyl)-3-methylcarbamyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine | AMPA Receptor (GluA1) | 6 µM | [3] |

| AMPA Receptor (GluA4) | 5 µM | [3] | ||

| Kainate Receptor (GluK3) | 63 µM | [3] | ||

| Kainate Receptor (GluK2b/GluK3) | 32 µM | [3] | ||

| GYKI-53784 (LY303070) | The active (-)-enantiomer of GYKI-53655 | AMPA Receptor | ~10x more potent than GYKI-52466 | [4] |

In Vivo Applications

The potent and selective antagonism of AMPA receptors by the 2,3-benzodiazepine GYKI series has led to their extensive use in preclinical models of neurological disorders. Their primary applications include:

-

Anticonvulsant Activity: These compounds have demonstrated broad-spectrum anticonvulsant effects in various animal models, including the maximal electroshock seizure (MES) test. Their non-competitive mechanism makes them particularly effective against seizures characterized by excessive glutamate release.

-

Neuroprotection: By mitigating excitotoxicity, these compounds have shown significant neuroprotective effects in models of ischemic stroke and other neurodegenerative conditions.

Section 2: this compound – An Ergoline Dopamine Agonist

In contrast to the 2,3-benzodiazepine series, this compound is an ergoline derivative with a distinct pharmacological profile. It was investigated as a potential antiparkinsonian agent but was never marketed.

Mechanism of Action

This compound functions as a dopamine D2-like receptor agonist. Dopamine receptors are G protein-coupled receptors, and the D2-like family (D2, D3, D4) typically couples to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a reduction of neuronal excitability.

Signaling Pathway of Dopamine D2 Receptor Agonism

The diagram below illustrates the signaling cascade initiated by the activation of D2-like dopamine receptors by an agonist such as this compound.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core primary research applications of dopamine (B1211576) agonists, compounds that mimic the action of the endogenous neurotransmitter dopamine. These agents are pivotal tools in neuroscience research and drug development, offering valuable insights into the pathophysiology of various neurological and endocrine disorders. This guide provides a comprehensive overview of their use in preclinical and clinical research, with a focus on Parkinson's disease, restless legs syndrome, and hyperprolactinemia. It also details key experimental methodologies and the underlying signaling pathways.

Parkinson's Disease: Modeling and Therapeutic Research

Dopamine agonists are fundamental in Parkinson's disease (PD) research, serving both as therapeutic agents and as tools to probe the pathophysiology of the disease.[1] In early-stage PD, dopamine agonists can be used as a monotherapy to delay the need for levodopa (B1675098), thereby postponing the onset of motor complications like dyskinesia.[2] In more advanced stages, they are used as an adjunct to levodopa to manage motor fluctuations.[3]

Research applications in PD focus on understanding their impact on motor symptoms, the development of side effects, and their potential neuroprotective effects. Preclinical studies often utilize animal models, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat, to investigate the efficacy and mechanisms of novel dopamine agonists.

Quantitative Data from Clinical Trials

The efficacy of dopamine agonists in clinical research is often quantified using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), particularly the Part III motor score.

| Dopamine Agonist | Study Population | Duration | Key Efficacy Endpoint | Mean Change from Baseline (Drug vs. Placebo) | Reference |

| Pramipexole (B1678040) | Early PD | 15 months | Total UPDRS Score | -0.4 (early start) vs. delayed start (p=0.65) | [4] |

| Ropinirole | Early PD | 5 years | UPDRS Part III Score | 0.8 point improvement vs. 4.8 point improvement with levodopa (p = 0.008) | [5] |

| PF-06649751 (D1/D5 Agonist) | Early PD | 12 hours (single dose) | MDS-UPDRS Part III Score | -11.96 vs. -0.82 (p = 0.0028) | [6][7] |

| Tavapadon (D1/D5 Agonist) | Early PD | 26 weeks | MDS-UPDRS Parts II & III Combined Score | Statistically significant improvement from baseline | [5] |

Restless Legs Syndrome: Symptom Alleviation Studies

Dopamine agonists are a first-line treatment for moderate to severe Restless Legs Syndrome (RLS), a neurological disorder characterized by an irresistible urge to move the legs.[8] Research in this area investigates the efficacy of different dopamine agonists in reducing the core symptoms of RLS, improving sleep quality, and enhancing the overall quality of life for patients.[9][10]

Quantitative Data from Clinical Trials

The International Restless Legs Syndrome (IRLS) Study Group Rating Scale is the primary tool for assessing symptom severity in RLS clinical trials.

| Dopamine Agonist | Study Population | Duration | Key Efficacy Endpoint | Mean Change from Baseline in IRLS Score (Drug vs. Placebo) | Reference |

| Pramipexole | Moderate to Severe RLS | 12 weeks | IRLS Total Score | -14.2 vs. -8.1 (p<0.0001) | [11] |

| Pramipexole | Moderate to Severe RLS | 6 weeks | IRLS Total Score | -12.3 vs. -5.7 (p < 0.0001) | [2] |

| Pramipexole | Primary RLS | Meta-analysis | IRLS Total Score | Mean Difference = -5.96 (p < 0.00001) | [12] |

| Pramipexole vs. Levodopa/Benserazide | De novo RLS | 4 weeks | IRLS Total Score | -7.2 vs. -4.0 | [13] |

Hyperprolactinemia: Investigating Endocrine Regulation

Dopamine is the primary physiological inhibitor of prolactin secretion from the pituitary gland. Dopamine agonists are therefore highly effective in treating hyperprolactinemia, a condition of elevated prolactin levels that can cause galactorrhea, infertility, and other reproductive issues.[10][14] Research applications focus on the efficacy of these agents in normalizing prolactin levels, reducing the size of prolactin-secreting pituitary adenomas (prolactinomas), and restoring normal gonadal function.[12][15]

Quantitative Data from Clinical Trials

The primary endpoint in hyperprolactinemia research is the normalization of serum prolactin levels.

| Dopamine Agonist | Study Population | Duration | Key Efficacy Endpoint | Prolactin Normalization Rate | Reference |

| Cabergoline (B1668192) | Hyperprolactinemia (all causes) | Retrospective (455 patients) | Prolactin Normalization | 86% overall (92% in microprolactinoma/idiopathic, 77% in macroprolactinoma) | [15][16] |

| Cabergoline | Invasive Giant Prolactinoma | Mean of 19 months | Prolactin Normalization | 50% (5 out of 10 patients) | [17] |

| Cabergoline | Risperidone-induced Hyperprolactinemia | 8 weeks | Prolactin Normalization | 58% (11 out of 19 patients) | [18] |

| Cabergoline | Hyperprolactinemia | 4 weeks (dose-finding study) | Prolactin Normalization | Up to 95% at 1.0 mg twice weekly | [17] |

Dopamine Agonists as Research Tools in Neuroscience

Beyond their therapeutic applications, dopamine agonists are invaluable tools for fundamental neuroscience research. They are used to:

-

Probe Dopamine Receptor Function: By selectively activating specific dopamine receptor subtypes (D1-like vs. D2-like), researchers can elucidate the distinct physiological roles of these receptors in various brain circuits.

-

Model Pathophysiological States: The administration of dopamine agonists can induce behaviors in animals that model aspects of human disorders, such as the stereotypic behaviors seen in models of psychosis or the rotational behavior in models of Parkinson's disease.

-

Investigate Neurotransmitter Interactions: Dopamine agonists are used to study the complex interplay between the dopamine system and other neurotransmitter systems, such as serotonin, glutamate, and acetylcholine.

Key Experimental Protocols

In Vivo Microdialysis for Dopamine Release

Objective: To measure the extracellular concentration of dopamine and its metabolites in specific brain regions of a freely moving animal in response to the administration of a dopamine agonist.

Methodology:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize a rat (e.g., Sprague-Dawley) with isoflurane.

-

Secure the animal in a stereotaxic frame.

-

Surgically expose the skull and drill a small burr hole over the target brain region (e.g., striatum; coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).[19]

-

Implant a guide cannula just above the target region and secure it to the skull with dental cement and anchor screws.[20]

-

Allow the animal to recover for at least 5-7 days.[20]

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.[21]

-

Connect the probe's inlet tubing to a syringe pump and the outlet to a fraction collector.[22]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4) at a low flow rate (e.g., 1-2 µL/min).[20][21]

-

Allow the system to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.[20]

-

-

Sample Collection and Analysis:

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[20]

-

Administer the dopamine agonist systemically (e.g., intraperitoneal injection) or locally via reverse dialysis (including the agonist in the aCSF).

-

Continue collecting dialysate samples at the same intervals.

-

Analyze the concentration of dopamine and its metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[21]

-

Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a dopamine agonist for the D2 receptor using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the dopamine D2 receptor (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order: assay buffer, membrane suspension, and varying concentrations of the unlabeled dopamine agonist (competitor).[3]

-

To determine total binding, add assay buffer instead of the competitor.

-

To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., (+)-butaclamol).[18]

-

Initiate the binding reaction by adding a constant concentration of a radiolabeled D2 antagonist (e.g., [3H]-spiperone).[3][23]

-

Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 1 hour) to allow the binding to reach equilibrium.[23]

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor dopamine agonist.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Amphetamine-Induced Rotational Behavior in 6-OHDA Lesioned Rats

Objective: To assess the motor effects of dopamine agonists in a rat model of Parkinson's disease.

Methodology:

-

Unilateral 6-OHDA Lesion:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Inject 6-hydroxydopamine (6-OHDA) into a key structure of the nigrostriatal pathway on one side of the brain (e.g., the medial forebrain bundle) to create a unilateral lesion of dopamine neurons.[24]

-

Allow the animal to recover for at least two weeks.

-

-

Behavioral Testing:

-

Administer the dopamine agonist to the lesioned rat.

-

Place the animal in a circular arena or a specialized rotometer bowl.[24][25]

-

Record the number of full 360° turns the animal makes in both the ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side) directions over a set period (e.g., 90 minutes).[24]

-

Automated tracking systems can be used for accurate quantification.[25]

-

-

Data Analysis:

-

Calculate the net rotational score by subtracting the number of ipsilateral turns from the number of contralateral turns.

-

A significant increase in contralateral rotations is indicative of a dopamine agonist effect on the denervated striatum.

-

Signaling Pathways of Dopamine Agonists

Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[26][27] Dopamine agonists exert their effects by activating these receptors and initiating downstream signaling cascades.

D1-Like Receptor Signaling

D1-like receptors are primarily coupled to the Gs/olf G-protein, which activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[28][29] PKA then phosphorylates various downstream targets, including DARPP-32, which in its phosphorylated state inhibits protein phosphatase 1 (PP1).[27] D1-like receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[9]

D2-Like Receptor Signaling

D2-like receptors are coupled to the Gi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity.[29][30] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels and other effector proteins.

β-Arrestin-Mediated Signaling

In addition to G-protein-dependent signaling, dopamine receptors can also signal through a G-protein-independent pathway involving β-arrestins.[1][11] Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This not only desensitizes G-protein signaling but also initiates a separate wave of signaling by acting as a scaffold for other signaling proteins, such as those in the MAPK/ERK pathway.[1][31]

Conclusion

Dopamine agonists are indispensable tools in both clinical and basic neuroscience research. Their application in studying and treating disorders like Parkinson's disease, restless legs syndrome, and hyperprolactinemia has significantly advanced our understanding of the dopamine system's role in health and disease. The detailed experimental protocols and an understanding of the complex signaling pathways they modulate are crucial for researchers and drug development professionals seeking to leverage these powerful compounds for future therapeutic innovations. This guide provides a foundational framework for these endeavors, highlighting the key methodologies and quantitative endpoints that are central to this area of research.

References

- 1. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. movementdisorders.org [movementdisorders.org]

- 5. cdn.globalneurologyacademy.org [cdn.globalneurologyacademy.org]

- 6. Phase 1 Parkinson’s Disease Studies Show the Dopamine D1/D5 Agonist PF-06649751 is Safe and Well Tolerated - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and tolerability of pramipexole for the treatment of primary restless leg syndrome: a meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pramipexole versus dual release levodopa in restless legs syndrome: a double blind, randomised, cross-over trial [smw.ch]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. researchgate.net [researchgate.net]

- 16. Cabergoline in the treatment of hyperprolactinemia: a study in 455 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dose-dependent suppression of serum prolactin by cabergoline in hyperprolactinaemia: a placebo controlled, double blind, multicentre study. European Multicentre Cabergoline Dose-finding Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. neurology.org [neurology.org]

- 20. benchchem.com [benchchem.com]

- 21. um.edu.mt [um.edu.mt]

- 22. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Lunds universitet - Lunds universitet [lweb1541.srv.lu.se]

- 25. scantox.com [scantox.com]

- 26. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 27. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 28. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 30. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 31. mdpi.com [mdpi.com]

The Pivotal Role of D2-like Receptors in the Nucleus Accumbens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopamine (B1211576) D2-like receptors (D2Rs) in the nucleus accumbens (NAc), a critical node in the brain's reward circuitry, are fundamental regulators of motivation, reward processing, aversion, and decision-making. Dysregulation of D2R signaling is implicated in a spectrum of neuropsychiatric disorders, including addiction, depression, and schizophrenia. This technical guide provides a comprehensive overview of the multifaceted role of D2Rs in the NAc, detailing their signaling pathways, impact on neuronal excitability, and behavioral consequences. We present quantitative data from key studies in structured tables for comparative analysis, outline detailed experimental protocols for investigating D2R function, and provide visual diagrams of signaling cascades and experimental workflows to facilitate a deeper understanding of the intricate mechanisms governed by these vital receptors. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.

Introduction

The nucleus accumbens, a key component of the ventral striatum, integrates dopaminergic input from the ventral tegmental area (VTA) to modulate goal-directed behaviors. Dopamine exerts its effects through two main families of G protein-coupled receptors: D1-like (D1R and D5R) and D2-like (D2R, D3R, and D4R) receptors. Medium spiny neurons (MSNs), the principal projection neurons of the NAc, are broadly categorized into two populations: D1-MSNs that form the "direct" pathway and D2-MSNs that constitute the "indirect" pathway. While this segregation is a foundational concept, a subpopulation of MSNs in the NAc co-expresses both D1Rs and D2Rs.[1]

Activation of D2Rs is traditionally associated with inhibitory effects on neuronal activity, primarily through coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) and protein kinase A (PKA) activity. However, emerging research reveals a more complex and nuanced role for D2Rs, involving a diverse array of signaling partners and downstream effectors that mediate a wide range of cellular and behavioral responses. This guide will delve into the core functions of D2-like receptors in the NAc, with a focus on their signaling mechanisms and the experimental approaches used to elucidate their function.

D2-like Receptor Signaling Pathways in the Nucleus Accumbens

D2R activation in the NAc initiates a cascade of intracellular events that ultimately modulate neuronal excitability and synaptic transmission. These pathways are not mutually exclusive and can interact to produce fine-tuned control over cellular function.

Gαi/o-Mediated Signaling: The Canonical Pathway

The canonical D2R signaling pathway involves the activation of inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, reducing the intracellular concentration of cAMP and the activity of PKA.[2][3] This pathway plays a crucial role in mediating the inhibitory effects of dopamine on D2-MSNs.

Gβγ Subunit-Mediated Signaling

Upon G protein activation, the Gβγ subunits dissociate from Gαi/o and can directly modulate the activity of various effector proteins, including ion channels and other signaling enzymes.[4][5] This pathway can lead to effects that are independent of cAMP modulation. For instance, Gβγ subunits have been shown to activate phospholipase C (PLC), leading to the mobilization of intracellular calcium.[4]

β-Arrestin-Mediated Signaling

β-arrestin2 plays a critical role in D2R desensitization, internalization, and the initiation of G protein-independent signaling cascades.[6][7] The interaction of D2Rs with β-arrestin can lead to the activation of pathways such as the MAP kinase cascade.[8] Eliminating β-arrestin2 from D2-MSNs attenuates the inhibitory effect of dopamine on these neurons, highlighting its importance in regulating D2R function.[6][7]

Modulation of Ion Channels

D2R activation has a profound impact on the activity of various ion channels, thereby directly influencing neuronal excitability.

-

L-Type Calcium Channels: D2R stimulation in enkephalin-expressing MSNs suppresses currents through L-type Ca2+ channels, leading to diminished excitability. This modulation is mediated by a Gβγ-PLC-IP3-calcineurin signaling cascade.[4]

-

Potassium Channels: D2Rs regulate multiple types of K+ channels:

-

Inwardly Rectifying Potassium (Kir) Channels: Overexpression of D2Rs leads to a downregulation of Kir2 channels, resulting in membrane depolarization and increased electrical excitability.[9][10]

-

Slowly Inactivating A-type Potassium (IAs) Currents: D2R stimulation decreases evoked firing by modulating IAs in a PKA-dependent manner.[11][12]

-

"Leak" Potassium Currents: D2Rs can also reduce leak K+ currents, leading to depolarization of the resting membrane potential through a PLC-dependent pathway.[11][12]

-

Functional Roles of D2-like Receptors in the Nucleus Accumbens

The diverse signaling capabilities of D2Rs translate into a wide range of functional roles in regulating behavior.

Motivation and Reward

D2Rs in the NAc are critically involved in motivational processes. A decrease in D2R availability is associated with motivational deficits observed in conditions like obesity and addiction.[1] Conversely, overexpressing D2Rs in the NAc enhances an animal's willingness to work for a reward.[1][13] This effect is thought to be mediated by a reduction in inhibitory transmission from D2-MSNs to the ventral pallidum (VP).[14] While activation of D1Rs is more directly linked to reward, concurrent activation of both D1 and D2 receptors in the NAc shell appears to be necessary for robust reinforcement.[15]

Aversion and Risk-Taking

D2-MSNs also play a significant role in processing aversive stimuli and regulating risk-based decision-making. Activity in NAc D2R-expressing cells signals unfavorable outcomes from the recent past, influencing subsequent choices and promoting risk-averse behavior.[16] Optogenetic inhibition of these neurons can convert a risk-averse phenotype to a risk-preferring one.[16] The PKA-Rap1 signaling pathway within D2-MSNs has been identified as a key molecular mechanism for regulating aversive behaviors.[2]

Learning and Behavioral Flexibility

D2Rs in the NAc are implicated in specific forms of learning and behavioral flexibility. Inhibition of neurotransmitter release from NAc D2-MSNs impairs reversal learning, the ability to adapt to changes in stimulus-outcome associations, without affecting set-shifting.[17][18] This suggests a specialized role for these neurons in updating behavior based on feedback about response errors.[17][18]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of D2R modulation in the nucleus accumbens.

Table 1: Pharmacological Modulation of D2Rs in the Nucleus Accumbens

| Agent | Receptor Target | Concentration/Dose | Experimental Model | Key Finding | Reference |

| Quinpirole (B1680403) | D2R Agonist | 1 µM | Rat NAc Slices | Inhibited evoked [3H]noradrenaline release by ~40%. | [19] |

| Sulpiride | D2R Antagonist | 1 µM | Rat NAc Slices | Reversed the inhibitory effect of quinpirole on oIPSC amplitude. | [13] |

| SKF 38393 + Quinpirole | D1R + D2R Agonists | 0.25, 0.50, 1.0 mM | Rat Intracranial Self-Administration | Supported self-infusion into the NAc shell, indicating reinforcement. | [15] |

| SCH 23390 | D1R Antagonist | 0.50 mM | Rat Intracranial Self-Administration | Abolished the reinforcing effect of the SKF+Quinpirole mixture. | [15] |

| Sulpiride | D2R Antagonist | 0.50 mM | Rat Intracranial Self-Administration | Abolished the reinforcing effect of the SKF+Quinpirole mixture. | [15] |

Table 2: Electrophysiological Effects of D2R Modulation in Nucleus Accumbens MSNs

| Modulation | Measurement | Effect | Key Pathway Implicated | Reference |

| D2R Activation (Quinpirole) | L-type Ca2+ Current | Median reduction of 19% in enkephalin-expressing MSNs. | PLC-IP3-Calcineurin | [4] |

| D2R Overexpression | Resting Membrane Potential | Depolarization | Downregulation of Kir2 channels | [10] |

| D2R Overexpression | Input Resistance | Increased | Downregulation of Kir2 channels | [10] |

| D2R Activation (Quinpirole) | Evoked Na+ Spikes | Dose-dependent decrease | PKA-dependent modulation of IAs | [11][12] |

| D2R Activation (Quinpirole) | "Leak" K+ Current | Decreased | PLC-dependent | [11][12] |

| β-arrestin2 Knockout in D2-MSNs | Dopamine-induced Inhibition | Attenuated | β-arrestin2 signaling | [6][7] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study D2R function in the nucleus accumbens.

In Vitro Slice Electrophysiology

Objective: To measure the electrophysiological properties of NAc MSNs and the effects of D2R modulation on their excitability and synaptic transmission.

Methodology:

-

Animal Model: Use of transgenic mice expressing fluorescent reporters (e.g., eGFP) under the control of the Drd2 promoter to identify D2-MSNs.

-

Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare coronal or sagittal slices (250-300 µm) containing the NAc using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Identify D2-MSNs using fluorescence.

-

Perform whole-cell patch-clamp recordings using glass pipettes filled with an internal solution.

-

Record intrinsic properties (e.g., resting membrane potential, input resistance, firing patterns) in current-clamp mode.

-

Record synaptic currents (e.g., IPSCs, EPSCs) in voltage-clamp mode.

-

-

Pharmacology: Bath apply D2R agonists (e.g., quinpirole) and antagonists (e.g., sulpiride) to determine their effects on the recorded parameters.

Optogenetics and In Vivo Behavioral Testing

Objective: To investigate the causal role of NAc D2-MSN activity in specific behaviors.

Methodology:

-

Viral Vector Strategy:

-

Use a Cre-dependent adeno-associated virus (AAV) expressing an opsin (e.g., Channelrhodopsin-2 for activation, Halorhodopsin for inhibition) in Drd2-Cre mice.

-

Stereotactically inject the AAV into the NAc.

-

-

Optic Fiber Implantation: Implant an optic fiber cannula above the injection site.

-

Behavioral Paradigms:

-

Real-Time Place Preference/Aversion (RTPP/A): Assess the reinforcing or aversive properties of optogenetic stimulation.

-

Operant Conditioning: Test the effect of D2-MSN modulation on motivation and reward-seeking (e.g., fixed ratio, progressive ratio schedules).

-

Risk-Based Decision-Making Tasks: Evaluate choices between certain, small rewards and uncertain, large rewards.

-

-

Data Collection and Analysis: Correlate behavioral performance with optogenetic stimulation parameters (e.g., frequency, duration).

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters, such as dopamine, in the NAc in response to pharmacological manipulations.

Methodology:

-

Probe Implantation: Stereotactically implant a microdialysis probe into the NAc of an awake, freely moving animal.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant rate.

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Pharmacological Infusion: Infuse drugs (e.g., D2R agonists/antagonists) through the probe to assess their local effects on neurotransmitter release.[20]

-

Analysis: Analyze the concentration of neurotransmitters in the dialysate using techniques like high-performance liquid chromatography (HPLC).

Conclusion and Future Directions

D2-like receptors in the nucleus accumbens are not simple inhibitory modulators but rather sophisticated regulators of neuronal function and behavior. Their diverse signaling capabilities, mediated through Gαi/o, Gβγ, and β-arrestin pathways, allow for precise control over neuronal excitability and synaptic plasticity. This intricate signaling underlies their critical role in motivation, aversion, and learning.

For drug development professionals, understanding the functional selectivity of D2R signaling is paramount. Developing biased agonists that preferentially activate either G protein-dependent or β-arrestin-dependent pathways could lead to novel therapeutics with improved efficacy and reduced side effects for a range of psychiatric disorders. Future research should continue to dissect the specific contributions of these distinct signaling cascades to the complex behavioral functions regulated by NAc D2Rs. Elucidating how these pathways are altered in pathological states will be crucial for the development of next-generation treatments for addiction, depression, and other disorders of motivation.

References